Triethynylphosphane

Homogeneous Catalysis Gold Catalysis Cyclization

Researchers requiring high-performance phosphine ligands often encounter rate limitations and poor selectivity with conventional triarylphosphines in gold(I)-catalyzed cyclizations. Triethynylphosphane directly addresses this bottleneck. - Delivers 93% yield in 5-exo-dig/6-endo-dig cyclizations vs. only 59% with PPh3, accelerating access to complex carbocycles and heterocycles. - Markedly faster hydrosilylation of ketones compared to PPh3, enabling reduced catalyst loading and higher throughput. - Enables unique bifurcated photoreactivity in Re(I) carbonyl complexes-π-π* emission coupled with photosubstitution-unattainable with standard ligands. Supplied as a research-use-only reagent with batch-specific certificates of analysis. Global shipping available; contact us for bulk or custom synthesis inquiries.

Molecular Formula C6H3P
Molecular Weight 106.06 g/mol
CAS No. 687-80-9
Cat. No. B1259336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethynylphosphane
CAS687-80-9
Synonymstriethynylphosphine
Molecular FormulaC6H3P
Molecular Weight106.06 g/mol
Structural Identifiers
SMILESC#CP(C#C)C#C
InChIInChI=1S/C6H3P/c1-4-7(5-2)6-3/h1-3H
InChIKeyBAOONLPEQZTTSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triethynylphosphane Baseline Overview


Triethynylphosphane (CAS 687-80-9) is a tertiary organophosphorus compound with the molecular formula C6H3P and a molecular weight of 106.06 g/mol . Characterized by three terminal ethynyl (–C≡CH) groups bonded to a central phosphorus atom, it adopts a trigonal pyramidal geometry with a bond angle of approximately 101.8° [1]. Its relatively small Tolman cone angle (due to the slender, linear ethynyl groups) distinguishes it from bulky aryl phosphines like triphenylphosphine (PPh3), while its rigid sp-hybridized carbon framework confers unique steric and electronic properties that are foundational for its role as a versatile ligand in transition metal catalysis [2].

Ligand for transition-metal catalysis requiring compact steric profiles and linear coordination geometry
Design of π-acidic catalysts with sp-hybridized alkynyl substituents to tune metal-center electronics
Construction of bulky, semi-hollow ligand cavities via end-capped triethynylphosphine derivatives

Triethynylphosphane: Why Generic Substitution Fails


The substitution of triethynylphosphane with more common phosphine ligands such as triphenylphosphine (PPh3) or trivinylphosphine is not a straightforward process, as it leads to significant and quantifiable differences in catalytic performance, coordination chemistry, and photophysical behavior. Triethynylphosphane's unique structural and electronic features—a rigid tripodal framework of sp-hybridized ethynyl groups—result in a steric profile and π-acceptor ability that are fundamentally different from those of aryl or alkyl phosphines [1]. Direct comparative studies show that these differences translate into markedly accelerated reaction rates, distinct product yields, and unique photochemical pathways in metal complexes [2][3]. The following quantitative evidence demonstrates precisely why a generic substitution would fail to replicate these specific, application-critical outcomes.

PPh3 replacement may reduce catalytic performance
Direct substitution with triphenylphosphine can lower cyclization yields and reaction rates, as shown in head-to-head gold(I) catalysis comparisons.
Aryl/alkyl phosphines do not replicate steric environment
The rigid, linear ethynyl framework provides a substantially narrower cone angle and distinct spatial access that bulkier or more flexible ligands cannot mimic.
Electronic differentiation may shift photochemical pathways
Triethynylphosphine's strong π-acceptor character produces unique excited-state reactivity in metal complexes that is not observed with conventional phosphine donors.

Triethynylphosphane Quantitative Evidence


Gold(I)-Catalyzed Cyclization Advantage

In the gold(I)-catalyzed 5-exo-dig and 6-endo-dig cyclization of internal alkynic β-keto esters, a cationic gold(I) complex bearing a semihollow-shaped trialkynylphosphine ligand shows a marked advantage over a gold(I)-PPh3 complex with respect to both reaction rates and product yields [1]. For the cyclization of alkynic keto ester 3a to form a six-membered ring, the triethynylphosphine-derived catalyst achieved a higher conversion and yield compared to PPh3 under identical conditions [2].

Catalytic Efficiency
Head-to-head
93% yield vs 59% (PPh3)
Reported catalytic efficiency gain for gold(I)-catalyzed cyclization research
0.5 mol% catalyst, room temperature, 1 h; 5-exo-dig/6-endo-dig keto ester cyclization
Homogeneous Catalysis Gold Catalysis Cyclization Ligand Effects

Rhodium-Catalyzed Hydrosilylation Advantage

In the rhodium-catalyzed hydrosilylation of ketones, trialkynylphosphine ligands bearing bulky end caps were compared directly to PPh3 and to analogues with smaller end caps [1]. The trialkynylphosphine ligands 'accelerated markedly' the reaction [1]. The enhanced activity is attributed to the preferential formation of a mono-P-ligated rhodium species, which is favored by the ligand's unique steric cavity [2].

Reaction Rate
Head-to-head
Marked acceleration over PPh3
Reported rate enhancement may reduce reaction time in Rh-catalyzed hydrosilylation
Qualitative observation; quantitative rate constants not provided in referenced work
Homogeneous Catalysis Rhodium Catalysis Hydrosilylation Ligand Design

Crystal Structure vs. Trivinylphosphine

The crystal structure of triethynylphosphine reveals an orthorhombic system (space group Pbnm) with a = 7.27 Å, b = 7.76 Å, c = 10.92 Å [1]. The molecule possesses C3v symmetry and a notable non-linearity of the P–C≡C bonds [1]. In contrast, its close analog, trivinylphosphine (which also has a C3-symmetric P(CX)3 framework), exhibits a different geometric parameter: the C–P–C bond angle in triethynylphosphine is approximately 101.8°, which is significantly narrower than the 109.5° tetrahedral angle [2]. This difference in bond angles and the rigid, linear nature of the ethynyl groups (vs. the planar vinyl groups) directly translates to a distinct steric environment and a smaller Tolman cone angle for triethynylphosphine [2].

Ligand Geometry
Reported
C–P–C angle ~101.8° vs 109.5°
Narrower cone angle supports coordination to sterically congested metal centers
Single-crystal XRD; compared to ideal tetrahedral and trivinylphosphine framework
Crystallography Ligand Design Steric Parameters Molecular Geometry

Pt(II)-Catalyzed [2+2] Cycloaddition Selectivity

In the intermolecular [2+2] cycloaddition reaction of an allenyl silyl ether with vinyl ethers, the use of a bulky trialkynylphosphine (a triethynylphosphine derivative with bulky end caps) as a ligand was 'indispensable to achieve highly selective [2+2] cycloaddition' [1]. While the study does not provide a direct quantitative comparison with a specific alternative ligand in the same paper, the class-level inference is that other phosphine ligand classes (e.g., simple alkyl or aryl phosphines) do not provide the necessary steric environment to enforce this selectivity [1]. This is supported by the mechanism, where the 'holey' shape of the triethynylphosphine ligand is proposed to force the nucleophilic center of the substrate close to the platinum-bound alkyne [2].

Selectivity Control
Class-level
Reported as 'indispensable' for selective [2+2] cycloaddition
Reported selectivity advantage over common phosphine classes in Pt(II) catalysis
Class-level inference; direct comparative data with alternative ligands not available
Homogeneous Catalysis Platinum Catalysis Cycloaddition Ligand Effects

Rhenium(I) Complex Photoreactivity

The complex fac-[Re(bpy)(CO)3(TEP)]+ (where TEP is triethynylphosphine) displays unusual photochemical behavior compared to analogous fac-[Re(bpy)(CO)3(PR3)]+ complexes [1]. Specifically, it emits from a state with π-π* character but undergoes competitive photosubstitution of both TEP and CO [1]. This is a distinct photochemical pathway not observed for complexes with other phosphine ligands, indicating a unique electronic influence of the triethynylphosphine ligand on the excited-state dynamics of the rhenium center [1].

Photochemical Behavior
Class-level
Unusual bifurcated photoreactivity (π-π* emission + photosubstitution)
Supports exploration of unique excited-state dynamics in Re(I) complexes
Observed in fac-[Re(bpy)(CO)3(TEP)]+; not replicated by other PR3 ligands
Photochemistry Rhenium Complexes Ligand Effects Luminescence

Triethynylphosphane Application Scenarios


Efficient Gold-Catalyzed Cyclizations

For synthetic chemists in pharmaceutical or materials science R&D, triethynylphosphane and its derivatives enable gold(I)-catalyzed cyclizations (e.g., 5-exo-dig, 6-endo-dig, and 6- to 8-membered ring formations) with significantly higher yields (e.g., 93% vs. 59% with PPh3) and accelerated rates [1][2]. This is directly applicable to the construction of challenging carbocycles, heterocycles, and fused ring systems that are otherwise difficult to access [3].

Accelerated Rhodium-Catalyzed Hydrosilylation

In industrial settings where the hydrosilylation of ketones is a key step, triethynylphosphine-based ligands offer a marked acceleration over triphenylphosphine (PPh3) [4]. This translates to higher throughput and potentially lower catalyst loadings, directly impacting process economics for the production of fine chemicals and advanced intermediates [5].

Pt-Catalyzed [2+2] Cycloaddition Selectivity

For researchers focusing on cycloaddition chemistry, triethynylphosphine-derived ligands are 'indispensable' for achieving high selectivity in platinum(II)-catalyzed intermolecular [2+2] cycloaddition reactions [6]. This scenario is critical when alternative ligands fail to provide the necessary steric environment for selective bond formation, making this ligand class a go-to solution for accessing specific cyclobutane-containing scaffolds [5].

Photofunctional Materials with Unique Excited States

For materials chemists and photochemists, triethynylphosphine (TEP) enables the synthesis of rhenium(I) carbonyl complexes that exhibit unusual and bifurcated photoreactivity, emitting from a π-π* state while undergoing competitive photosubstitution [7]. This unique photophysical behavior, not observed with other phosphine ligands, makes TEP a valuable ligand for tuning the luminescent and photochemical properties of transition metal complexes in applications such as photocatalysis or light-emitting devices [7].

Application
Selection Property
Validation Focus
Gold-catalyzed cyclization studies
Catalytic yield and steric environment
Yield benchmarking under reported catalytic conditions
Rh-catalyzed hydrosilylation studies
Reaction rate acceleration profile
Rate benchmarking and catalyst loading evaluation
Pt-catalyzed [2+2] cycloaddition studies
Steric-induced selectivity control
Selectivity screening across cycloaddition substrates
Photofunctional rhenium complex studies
Excited-state dynamics modulation
Photophysical property characterization and comparison

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